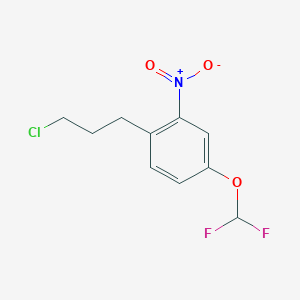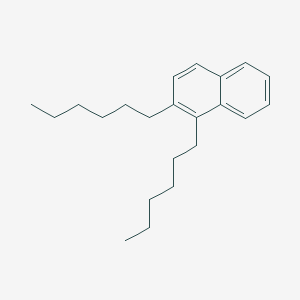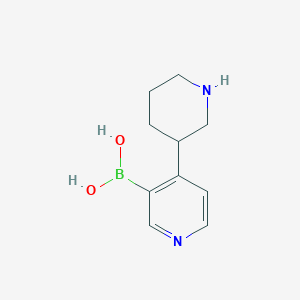
1-(3-Amino-4-cyanophenyl)-3-bromopropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-4-cyanophenyl)-3-bromopropan-1-one is an organic compound characterized by the presence of an amino group, a cyano group, and a bromopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-4-cyanophenyl)-3-bromopropan-1-one typically involves the reaction of 3-amino-4-cyanophenyl derivatives with bromopropanone under controlled conditions. One common method involves the use of a base such as potassium carbonate in a water-ethanol mixture, followed by heating under reflux .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-4-cyanophenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can convert the cyano group to an amine group.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
1-(3-Amino-4-cyanophenyl)-3-bromopropan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a kinase inhibitor and other biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-cyanophenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-Amino-4-cyanophenylboronic acid: Shares the amino and cyano groups but differs in the presence of a boronic acid moiety.
2-Amino-3-cyano-4H-chromenes: Contains similar functional groups but within a different structural framework.
Properties
Molecular Formula |
C10H9BrN2O |
|---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
2-amino-4-(3-bromopropanoyl)benzonitrile |
InChI |
InChI=1S/C10H9BrN2O/c11-4-3-10(14)7-1-2-8(6-12)9(13)5-7/h1-2,5H,3-4,13H2 |
InChI Key |
QVQOQNRWNAFZRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCBr)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[(but-3-en-1-yl)amino]but-2-enoate](/img/structure/B14074540.png)
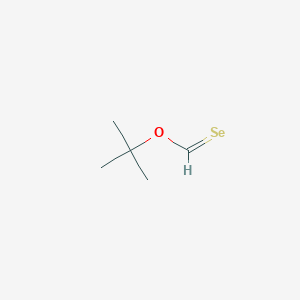
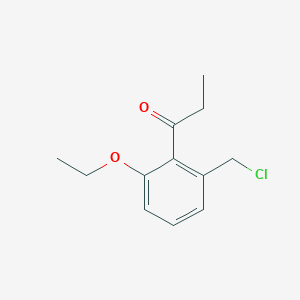

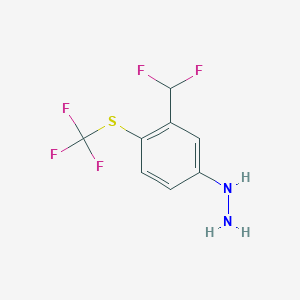

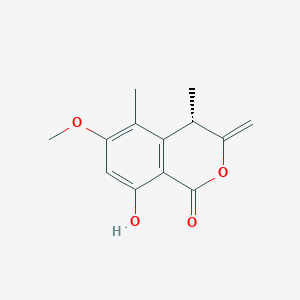
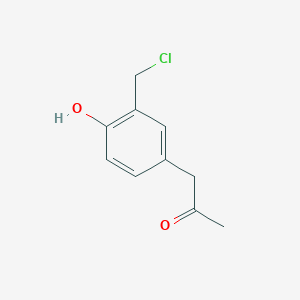
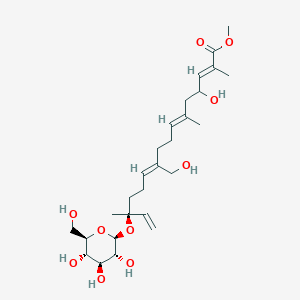
![9,9'-(Oxybis([1,1'-biphenyl]-4',3-diyl))bis(9H-carbazole)](/img/structure/B14074604.png)
